molecular formula C12H18N4 B1482219 (6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine CAS No. 2098026-70-9

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Cat. No. B1482219
M. Wt: 218.3 g/mol
InChI Key: SIFCZMISZSSSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine” is a chemical compound with the CAS number 2098026-70-9 . It is available for purchase from several chemical suppliers .

Scientific Research Applications

Cytoprotective Effects and Anti-Ulcer Activity

Research has been conducted on imidazo and pyrazole derivatives for their potential in treating gastric ulcers and related conditions. For instance, the synthesis and evaluation of (1H-pyrazol-1-yl)-, (1H-imidazol-1-yl)-, and (1H-1,2,4-triazol-1-yl)pyrimidines have demonstrated cytoprotective anti-ulcer activity, with certain derivatives showing potent inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, combined with low acute toxicity (Ikeda et al., 1996). Another study on bis(1H-pyrazol-1-yl)- and bis(1H-imidazol-1-yl)pyrimidines found that compounds like 4,6-bis(1H-pyrazol-1-yl)pyrimidine demonstrated significant cytoprotective effects on gastric lesions induced by various methods in rats, suggesting promise as a cytoprotective drug for gastric ulcers (Ikeda et al., 1997).

Imaging and Diagnostic Applications

Imidazo[1,2-a]pyridines and pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their affinity and selectivity towards peripheral benzodiazepine receptors (PBRs), suggesting potential applications in imaging of PBR expression in neurodegenerative disorders using positron emission tomography (PET). Compounds like [18F]imidazo[1,2-a]pyridines have shown high in vitro affinity for PBRs, with biodistribution studies in rats aligning with known localization of PBRs, indicating their utility in neurological research and diagnostic applications (Fookes et al., 2008).

Analgesic Activity

Imidazo[1,2-b]pyridazine derivatives have been explored for their anti-inflammatory, analgesic, and ulcerogenic activities. Ethyl esters of imidazo[1,2-b]pyridazine-2-acetic acid were synthesized and evaluated, showing significant analgesic activity comparable to other series of imidazo[1,2-b]pyridazine analogs, indicating potential applications in pain management (Luraschi et al., 1995).

properties

IUPAC Name

(6-cyclobutyl-1-ethylimidazo[1,2-b]pyrazol-7-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4/c1-2-15-6-7-16-12(15)10(8-13)11(14-16)9-4-3-5-9/h6-7,9H,2-5,8,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFCZMISZSSSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CN2C1=C(C(=N2)C3CCC3)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine
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(6-cyclobutyl-1-ethyl-1H-imidazo[1,2-b]pyrazol-7-yl)methanamine

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